molecular formula C22H22FN3O2 B12906649 4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one

4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B12906649
M. Wt: 379.4 g/mol
InChI Key: BLVMSDKVRQYFTQ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one is a synthetic compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its diverse biological potential . This particular derivative is of significant interest in medicinal chemistry research for its potential to interact with key biological targets. Pyridazinone-based compounds are extensively investigated as agonists for formyl peptide receptors (FPRs), which are key mediators in the regulation of endogenous inflammation and the resolution of inflammatory events . Furthermore, research into pyridazinone derivatives highlights their potential as selective and competitive monoamine oxidase-B (MAO-B) inhibitors, presenting a promising strategy for the treatment of neurodegenerative disorders such as Alzheimer's disease . The core pyridazinone structure is also found in compounds studied for vasodilator and anticancer activities, making it a versatile scaffold for exploring new therapeutic avenues in areas like reverse cardio-oncology . The molecular structure of this compound includes a morpholinoethyl side chain, which may influence its pharmacodynamic profile and specificity. It is supplied for scientific investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C22H22FN3O2/c23-19-8-4-7-18(15-19)20-16-21(17-5-2-1-3-6-17)24-26(22(20)27)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2

InChI Key

BLVMSDKVRQYFTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through an alkylation reaction using a morpholine derivative and an appropriate alkylating agent.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Pyridazinones
Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups (IR, cm⁻¹)
Target Compound 3-Fluorophenyl, 2-morpholinoethyl Not reported Not reported C=O (expected ~1670, similar to )
4-(3-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3-one 3-Chlorophenyl Not reported Not reported C=O (~1670)
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 4-Methylphenyl, phenyl 306 29.3 C=O (1713), C=N (1674)
2-Ethyl-4-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (14b) 3-Fluorobenzyl, ethyl Not reported Not reported C=O (~1670)
4-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one (NOLDUQ) Benzyl, 4-fluorophenyl ketone Not reported Not reported C=O (1670–1713)
  • Halogen Effects: The target compound’s 3-fluorophenyl group differs from the 3-chloro analog in .
  • Morpholinoethyl vs. Alkyl/Benzyl Groups: The 2-morpholinoethyl group enhances solubility due to its tertiary amine, contrasting with simpler alkyl (e.g., ethyl in 14b ) or aromatic (e.g., benzyl in NOLDUQ ) substituents. Morpholine’s oxygen atom also facilitates hydrogen bonding, critical for target recognition in enzyme inhibition .

Biological Activity

4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group, which is known to enhance lipophilicity and biological availability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN3O2. Its structural characteristics include:

  • Molecular Weight : 379.4 g/mol
  • SMILES Notation : C1COCCN1CCN2C(=O)C(=C(C=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F
  • InChIKey : VWAAUHLNJPQXOB-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer and antimicrobial agent. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, fluorinated derivatives have been shown to reduce cell viability in cancer cell lines, suggesting that this compound may possess similar effects.

A study highlighted that fluorinated compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar fluorinated derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and pyridazinone moieties can significantly affect biological activity. The introduction of a fluorine atom at the para position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that similar pyridazinone derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
    CompoundCell LineIC50 (µM)
    Compound AMCF-75.0
    Compound BHeLa7.5
    This compoundA549TBD
  • Antimicrobial Activity : The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial properties.
    CompoundMIC (µM)Target Bacteria
    Compound C16S. aureus
    Compound D32E. coli
    This compoundTBDTBD

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